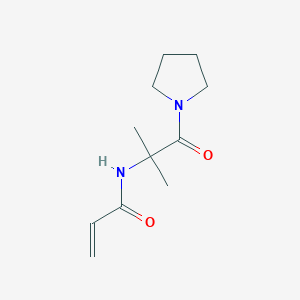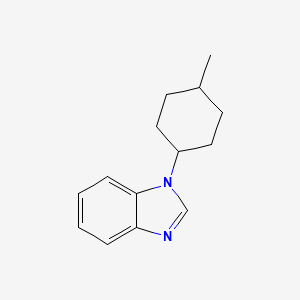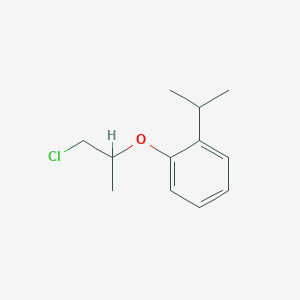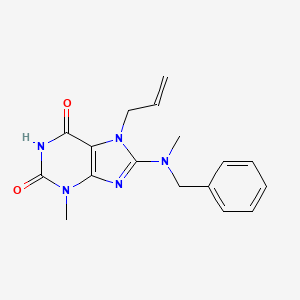
N-(3,4-二甲氧苯乙基)-2,4-二氧代-3-苯乙基-1,2,3,4-四氢喹唑啉-7-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinazoline, a type of organic compound that is part of many pharmaceutical drugs . The presence of the dimethoxyphenethyl groups suggests that it might have similar properties to other compounds with these groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The quinazoline ring provides a rigid, planar structure, while the dimethoxyphenethyl groups could add flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxy groups could increase its solubility in certain solvents .科学研究应用
Antioxidant Properties
3,4-Dimethoxyphenethyl alcohol: exhibits antioxidant activity due to its ability to scavenge free radicals. Oxidative stress contributes to aging, cancer, cardiovascular diseases, and neurodegenerative disorders. Researchers have explored its potential as a natural antioxidant to mitigate oxidative damage .
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective properties. By reducing oxidative stress and inflammation, it could help prevent or slow down neurodegenerative diseases like Alzheimer’s and Parkinson’s. Further investigations are needed to validate its efficacy .
Anti-Inflammatory Activity
3,4-Dimethoxyphenethyl alcohol: may modulate inflammatory pathways. Researchers have investigated its impact on cytokines, prostaglandins, and other mediators involved in inflammation. It could be a promising candidate for managing chronic inflammatory conditions .
Anticancer Potential
While more research is required, this compound has drawn attention for its potential anticancer effects. It may inhibit tumor growth and metastasis by interfering with cell signaling pathways. However, specific mechanisms and clinical applications remain to be elucidated .
Metabolic Disorders
Exploring its impact on metabolic disorders (such as diabetes and obesity) is an emerging area of interest. The compound may influence glucose metabolism, insulin sensitivity, and lipid homeostasis. Researchers aim to uncover its therapeutic potential in managing these conditions .
作用机制
Target of Action
It’s structurally similar toDMPEA (3,4-Dimethoxyphenethylamine) , a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which means it could potentially prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.
Biochemical Pathways
If it acts similarly to dmpea, it could potentially influence thedopaminergic pathways in the brain, given DMPEA’s structural similarity to dopamine .
Pharmacokinetics
A structurally similar compound, n-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, can be analyzed by reverse phase (rp) hplc method with simple conditions
Result of Action
If it acts similarly to DMPEA, it could potentially increase the availability of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitters involved and the regions of the brain where they are active .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dimethoxyphenethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate product to form the final product, N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS 编号 |
892279-65-1 |
产品名称 |
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C27H27N3O5 |
分子量 |
473.529 |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |
InChI 键 |
AAXBSGIASRBXOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)


![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)

![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)
![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)
![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)


![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)
